2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide
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Overview
Description
2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a cyanopropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide typically involves the following steps:
Acylation: The formation of the acetamide group.
Nitrile Addition: The addition of a cyanopropyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions for yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the bromophenyl or cyanopropyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include bromophenyl ketones or acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(1-cyanopropyl)acetamide
- 2-(2-fluorophenyl)-N-(1-cyanopropyl)acetamide
- 2-(2-iodophenyl)-N-(1-cyanopropyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide may impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-(1-cyanopropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-10(8-14)15-12(16)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARSDTHNPSQSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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